molecular formula C9H9ClOS B1309062 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride CAS No. 65361-26-4

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride

Cat. No.: B1309062
CAS No.: 65361-26-4
M. Wt: 200.69 g/mol
InChI Key: NDXZYCKYJSHECJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride are PDK1 and LDHA enzymes . These enzymes play a crucial role in the metabolic processes of proliferating tumor cells, particularly in reprogrammed glucose metabolism .

Mode of Action

The compound interacts with its targets, PDK1 and LDHA, inhibiting their activity . This interaction results in changes in the metabolic processes of the tumor cells, potentially leading to a decrease in their proliferation .

Biochemical Pathways

The inhibition of PDK1 and LDHA enzymes affects the glucose metabolism pathway in tumor cells . This can lead to a decrease in the energy supply to the tumor cells, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied . The compound has shown desirable drug-likeness and oral bioavailability characteristics , which are important factors for its effectiveness as a therapeutic agent.

Result of Action

The compound has shown significant cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer (CRC) . It has also exhibited strong antioxidant properties . These results suggest that the compound could be a promising candidate for the development of new chemopreventive and chemotherapeutic agents against CRC .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress and bacterial infections can indirectly promote colorectal carcinogenesis , which might affect the compound’s action.

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of thienopyrimidine derivatives and other heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been used in the preparation of ethyl 2-(2-thenoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which upon cyclization yields 2-(2-thienyl)-5,6,7,8-tetrahydrobenzo[b]-thieno[2,3-d]-4H-3,1-oxazin-4-one . These interactions are crucial for the development of new pharmaceuticals and therapeutic agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown potential in inducing apoptosis in cancer cells, thereby reducing cell viability and tumor mass . Additionally, it affects the expression of key regulatory genes and proteins involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, certain derivatives of this compound have been identified as inhibitors of PDK1 and LDHA enzymes, which are involved in glucose metabolism and cancer cell proliferation . These interactions lead to changes in gene expression and cellular behavior, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as reducing tumor growth and modulating metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into active metabolites. These metabolic processes can influence the compound’s efficacy and toxicity. For example, its interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates that may contribute to its biological activity . Additionally, its effects on metabolic flux and metabolite levels are important considerations in its biochemical analysis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by organic anion transporters, influencing its bioavailability and therapeutic potential . Understanding these transport mechanisms is essential for optimizing its use in drug development.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are important for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride typically involves the chlorination of 4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The general reaction conditions include:

    Reagents: 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid, thionyl chloride (SOCl₂)

    Solvent: Anhydrous dichloromethane (CH₂Cl₂)

    Temperature: Room temperature to reflux

    Reaction Time: Several hours until the evolution of gas ceases

The reaction proceeds as follows:

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid+SOCl24,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride+SO2+HCl\text{4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid+SOCl2​→4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or recrystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction: Can be reduced to 4,5,6,7-tetrahydro-benzo[b]thiophene-2-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidation can yield sulfoxides or sulfones depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid
  • 4,5,6,7-Tetrahydro-benzo[b]thiophene-3-carboxylate
  • 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene

Uniqueness

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride is unique due to its reactivity as an acyl chloride, making it a versatile intermediate for synthesizing various derivatives. Its ability to form stable amides, esters, and thioesters distinguishes it from its carboxylic acid and ester counterparts.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXZYCKYJSHECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424508
Record name 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65361-26-4
Record name 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid (1.0 g, 5.50 mmol) is dissolved in dichloromethane [DCM] (25 mL) that contains 5 drops of N,N-dimethylformamide [DMF] under nitrogen and cooled to 0° C. Oxalyl chloride (13.7 mL of a 2.0M solution in DCM) is added via syringe and allowed to warm to RT over 1 hour. All solvent is then removed under reduced pressure, and the resultant oil is reduced from toluene (3×20 mL) to remove residual oxalyl chloride. The residue is then dissolved in ethyl acetate and washed with saturated sodium bicarbonate (1×100 mL), then washed with saturated sodium chloride (1×100 mL) and dried over sodium sulfate. The solution is then filtered and concentrated under reduced pressure to give 4,5,6,7-tetrahydro-benzo[b]thiophene-2-carbonyl chloride (1) as an off-white solid (1.03 g).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1.0 g of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid was reacted with 4 ml of thionyl chloride for 3.5 hours under reflux. Then, excess thionyl chloride was distilled off under reduced pressure to obtain 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbonyl chloride.
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